molecular formula C10H14N2O2S B1523155 4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1152859-34-1

4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No. B1523155
M. Wt: 226.3 g/mol
InChI Key: AABYCBJQCOPZML-UHFFFAOYSA-N
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Description

The compound is a derivative of morpholine, which is a common heterocyclic amine used in organic synthesis. The presence of the aminophenyl group suggests that it may have properties similar to aniline derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The vibrational modes of the molecule can be analyzed using this method .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amine and the carbonyl group in this compound) would suggest that it has some degree of polarity and can participate in hydrogen bonding .

Scientific Research Applications

Organic Synthesis and Cyclization Reactions

Research highlights the use of thiomorpholine dione derivatives in organic synthesis, particularly in cyclization reactions to create cyclic depsipeptides and other cyclic structures. One study outlines the synthesis of morpholin-2,5-diones through direct amid cyclization, demonstrating their utility in constructing complex cyclic molecules from simpler precursors (Obrecht & Heimgartner, 1987).

Medicinal Chemistry: Enzyme Inhibition and Antitumor Agents

Several studies focus on the development of compounds as potent inhibitors for specific enzymes or as potential antitumor agents. For instance, isoquinoline-1,3-(2H,4H)-diones have been identified as selective inhibitors of the cyclin-dependent kinase 4 (CDK4), presenting a novel class of potential antitumor agents (Tsou et al., 2009). Another study describes the synthesis of novel 1-(4-aminophenyl)-3-azabicyclo derivatives showing significant in vitro inhibition of human placental aromatase, highlighting their potential in the endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).

Material Science: Ring-Opening Polymerization

The use of morpholine derivatives in material science, particularly in the synthesis of poly(ester amide) polymers through ring-opening polymerization, has been documented. This application is significant for creating materials with potential use in drug delivery systems, due to their biodegradable nature (Göppert et al., 2022).

Antibacterial Activity

Research into the antibacterial properties of naphthalene-1,4-dione derivatives demonstrates their potential for developing new antibacterial agents. One study provides insights into the synthesis, molecular docking, and evaluation of such derivatives, with some showing significant minimum inhibitory concentration (MIC) values against specific bacterial strains (Ravichandiran et al., 2015).

Future Directions

Again, without more context, it’s hard to predict what the future directions might be for this compound. If it has useful properties, it could be further developed and studied. For example, if it shows biological activity, it could be investigated as a potential drug .

properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-2-1-3-10(8-9)12-4-6-15(13,14)7-5-12/h1-3,8H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABYCBJQCOPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)-1lambda6-thiomorpholine-1,1-dione

CAS RN

1152859-34-1
Record name 3-(1,1-dioxothiomorpholin-4-yl)phenylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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